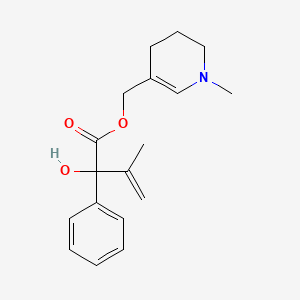

Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester

Description

"Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester" is a structurally complex mandelic acid derivative characterized by:

- Core structure: A mandelic acid backbone (α-hydroxyphenylacetic acid) substituted with an isopropenyl group at the α-position.

- Ester moiety: A 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, introducing a nitrogen-containing heterocyclic system.

- Chirality: The compound exists as enantiomers due to the stereogenic α-carbon.

This compound is pharmacologically relevant, likely serving as an intermediate in synthesizing chiral drugs or bioactive molecules. Its separation and analysis require advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral selectors, due to its stereochemical complexity .

Properties

CAS No. |

101710-97-8 |

|---|---|

Molecular Formula |

C18H23NO3 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(1-methyl-3,4-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |

InChI |

InChI=1S/C18H23NO3/c1-14(2)18(21,16-9-5-4-6-10-16)17(20)22-13-15-8-7-11-19(3)12-15/h4-6,9-10,12,21H,1,7-8,11,13H2,2-3H3 |

InChI Key |

AHUYBKUKIJKAPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CN(CCC2)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Related Esters of Mandelic Acid

Esters of mandelic acid, particularly those bearing substituted pyridylmethyl groups, are typically synthesized via esterification reactions involving mandelic acid derivatives and appropriate alcohol or pyridylmethyl alcohol precursors. The general approach involves:

- Activation of the carboxylic acid group of mandelic acid or its alpha-substituted analogs (e.g., alpha-isopropenyl mandelic acid) using coupling reagents or conversion to acid chlorides.

- Subsequent reaction with the corresponding tetrahydro-3-pyridylmethanol derivative, often 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethanol, to form the ester bond.

This method aligns with classical esterification techniques widely used in pharmaceutical intermediate synthesis.

Specific Synthetic Considerations and Methodologies

Esterification via Acid Chloride Intermediate

- Mandelic acid alpha-isopropenyl derivative is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- The acid chloride intermediate is then reacted with 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethanol in the presence of a base (e.g., triethylamine) to neutralize the generated HCl, yielding the ester.

- This method provides high yields and purity, suitable for scale-up in industrial settings.

Direct Coupling Using Carbodiimide Reagents

- Alternatively, carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid group.

- The activated ester intermediate reacts with the tetrahydropyridylmethanol to form the ester bond.

- This method avoids the use of acid chlorides and is milder, beneficial for sensitive substituents.

Stereochemical Control and Purity

- The alpha position of mandelic acid derivatives is chiral; thus, stereochemical integrity during synthesis is critical.

- Literature related to chiral synthesis of tetrahydro-substituted pyridyl esters emphasizes the use of chiral starting materials and mild reaction conditions to minimize racemization.

- Enantiomeric excesses up to 98% have been reported in similar tetrahydro-heterocyclic intermediates, indicating possible application of chiral catalysts or protective groups during synthesis.

Data Table: Summary of Key Synthetic Parameters

| Parameter | Typical Conditions / Reagents | Notes |

|---|---|---|

| Starting Material | Mandelic acid alpha-isopropenyl derivative | Chiral, requires stereochemical control |

| Activation Method | Acid chloride formation (SOCl₂, oxalyl chloride) or carbodiimide coupling (DCC, EDC) | Acid chloride method yields high purity |

| Alcohol Component | 1-Methyl-1,2,5,6-tetrahydro-3-pyridylmethanol | Tertiary amine protected if necessary |

| Base for Esterification | Triethylamine or similar | Neutralizes HCl during acid chloride method |

| Solvent | Anhydrous dichloromethane, tetrahydrofuran | Dry conditions critical |

| Temperature | 0°C to room temperature | Controlled to prevent racemization |

| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity and stereochemical integrity |

Research Findings and Challenges

- No direct literature reports or peer-reviewed articles specifically describe the preparation of mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester.

- Structural and physicochemical data are available from chemical databases, but synthetic protocols are mostly inferred from analogous compounds and general esterification chemistry.

- The compound's relatively high boiling point (429.3ºC) and flash point (213.4ºC) indicate thermal stability, which supports the feasibility of thermal esterification methods under controlled conditions.

- The lack of patent data or detailed literature suggests this compound may be proprietary or specialized, requiring custom synthetic routes developed in-house by specific research groups or companies.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated compounds or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

Mandelic acid derivatives are being explored for their potential therapeutic effects. They can act as intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-infective agents and anti-cancer drugs. The presence of the pyridine moiety enhances their ability to interact with biological targets.

Case Study: Antimicrobial Activity

Research has indicated that certain mandelic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of specific bacteria and fungi, making them candidates for developing new antibiotics .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including esterification and acylation reactions. This versatility makes it valuable in synthetic organic chemistry.

Example: Synthesis of Novel Esters

In a recent study, researchers utilized mandelic acid derivatives to synthesize novel esters that demonstrated improved solubility and bioavailability compared to traditional compounds . This highlights the importance of mandelic acid derivatives in drug formulation.

Biochemical Research

Mandelic acid derivatives are also being investigated for their role in biochemical pathways. Their interaction with enzymes and receptors is of particular interest, especially regarding their potential as enzyme inhibitors or modulators.

Enzyme Inhibition Studies

Studies have shown that mandelic acid derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential as therapeutic agents for metabolic disorders .

Cosmetic Applications

In cosmetics, mandelic acid is widely used for its exfoliating properties. Its derivatives may enhance skin penetration and efficacy in formulations aimed at treating acne and hyperpigmentation.

Clinical Trials

Clinical trials have demonstrated that mandelic acid-based products lead to significant improvements in skin texture and tone, making them popular choices in dermatological treatments .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Effective against specific bacterial strains |

| Chemical Synthesis | Building blocks for novel compounds | Improved solubility in drug formulations |

| Biochemical Research | Enzyme inhibitors | Potential therapeutic effects on metabolic disorders |

| Cosmetic | Exfoliation and skin treatment | Enhanced skin texture improvement |

Mechanism of Action

The mechanism of action of mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other mandelic acid derivatives studied in chiral separations (e.g., α-cyclohexylmandelic acid, α-cyclopentylmandelic acid, and α-methylmandelic acid). Below is a comparative analysis based on chromatographic behavior, resolution efficiency, and physicochemical properties:

Key Findings from Research

Chromatographic Efficiency :

- Derivatives with bulkier α-substituents (e.g., α-cyclohexyl) exhibit higher resolution (Rs > 2.0) but longer retention times compared to smaller substituents (e.g., α-methyl) . The target compound’s isopropenyl-pyridyl ester group may reduce resolution due to steric hindrance with cyclodextrin cavities.

- HP-β-CD and SBE-β-CD outperform native β-cyclodextrin in resolving mandelic acid derivatives, achieving Rs > 1.5 in under 20 minutes for most analogues .

Inclusion Complex Stability :

- The pyridyl group in the target compound may form weaker inclusion complexes with cyclodextrins compared to purely hydrophobic substituents (e.g., cyclohexyl), reducing enantioselectivity.

Analytical Challenges: No literature directly addresses the enantioseparation of this compound. However, analogous derivatives (e.g., α-cyclopentylmandelic acid) are resolved using ternary solvent systems (aqueous buffer/ethanol/acetonitrile), suggesting similar optimization would be required .

Biological Activity

Mandelic acid derivatives, particularly Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester , have garnered attention in recent years due to their diverse biological activities. This article explores the compound's characteristics, biological effects, and potential applications based on various studies.

- Molecular Formula : C18H26ClNO3

- Molecular Weight : 339.9 g/mol

- CAS Number : 101711-01-7

- IUPAC Name : (1-methyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate; chloride

Biological Activity Overview

The biological activity of mandelic acid derivatives can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that mandelic acid and its salts exhibit significant antibacterial properties against various strains of bacteria, including E. coli . The effectiveness varies based on the salt-forming metal and concentration used.

- A study demonstrated that mandelic acid salts showed differential antimicrobial activity in raw and treated wastewater environments compared to standard microbial mediums .

-

Genotoxicity and Oxidative Stress :

- The induction of reactive oxygen species (ROS) is a crucial mechanism by which mandelic acid and its derivatives exert cytotoxic effects. The generation of ROS has been linked to both genotoxicity and cytotoxicity in various studies .

- The assessment of GFP protein inhibition suggests that mandelic acid derivatives may influence genetic expression related to stress responses .

-

Therapeutic Applications :

- The compound has been explored for its potential use in treating cardiac insufficiencies due to its positive inotropic effects . This suggests a role in enhancing heart muscle function.

- Additionally, mandelic acid derivatives have been implicated in targeted drug delivery systems, particularly for neoplastic diseases .

Table 1: Summary of Biological Activities

Antimicrobial Study

A comparative study evaluated the biological activity of mandelic acid against its alkali metal salts (Li, Na, K, Rb, Cs) under varying conditions (raw wastewater vs. microbial medium). Key findings include:

- Significant differences in bacterial viability and growth inhibition were observed depending on the environment.

- The salts exhibited varied effects on GFP protein inhibition and recA promoter induction .

Genotoxicity Analysis

The study highlighted that oxidative stress is a predominant mechanism through which mandelic acid salts exert genotoxic effects. This was evidenced by increased ROS levels leading to cellular damage and genetic alterations .

Therapeutic Potential

Research into the pharmacological applications of mandelic acid derivatives indicates their potential as therapeutics for cardiac conditions. The compounds act as positive inotropic agents, enhancing cardiac muscle contraction strength . Furthermore, their incorporation into drug delivery systems shows promise for targeted therapies against cancerous cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Mandelic acid, alpha-isopropenyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of mandelic acid derivatives with substituted pyridylmethyl alcohols. A common approach involves acid-catalyzed condensation under reflux, similar to methods used for analogous esters (e.g., methyl mandelate) . Optimizing stoichiometry (e.g., 1.1:1 molar ratio of acylating agent to alcohol) and using anhydrous solvents (e.g., acetic acid or toluene) minimizes side reactions. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) or chromatography is critical to isolate the ester from unreacted mandelic acid and byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this ester?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester linkage formation and substituent positions. For example, the α-isopropenyl group shows distinct vinyl proton signals at δ 5.2–5.8 ppm. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, especially when monitoring impurities like unreacted mandelic acid or racemic byproducts . Mass spectrometry (MS) provides molecular weight validation, with expected [M+H]+ peaks around 290–300 Da depending on substituents .

Q. Why does this ester exhibit lower water solubility compared to mandelic acid, and how does this impact formulation in pharmaceutical research?

- Methodological Answer : The ester’s reduced polarity due to the hydrophobic 1-methyltetrahydropyridyl and isopropenyl groups decreases hydrogen-bonding capacity. Solubility can be quantified via shake-flask assays in buffered solutions (pH 4–8). This property necessitates formulation strategies like micellar encapsulation or co-solvent systems (e.g., PEG-400) for in vitro bioactivity studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α-isopropenyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For instance, the α-isopropenyl group’s electron-deficient double bond may favor Michael additions. Molecular dynamics simulations (e.g., using GROMACS) further assess steric hindrance from the tetrahydropyridyl ring during reactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or enantiomeric ratios. Rigorous batch-to-batch analysis via chiral HPLC (e.g., Chiralpak AD-H column) distinguishes (R)- and (S)-mandelic acid residues. Comparative bioassays under standardized conditions (e.g., fixed pH, temperature) isolate structure-activity relationships. Meta-analyses of existing data using multivariate regression can identify confounding variables .

Q. How does the ester’s stability under varying pH and temperature conditions affect its utility in long-term pharmacokinetic studies?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring quantify degradation products like hydrolyzed mandelic acid. pH-rate profiling (pH 1–10) identifies degradation “hotspots,” with acidic conditions favoring ester hydrolysis. Stabilizers like antioxidants (e.g., BHT) or lyophilization protocols are empirically tested to extend shelf life .

Q. What role does the 1-methyltetrahydropyridyl group play in modulating membrane permeability in cellular uptake assays?

- Methodological Answer : Parallel Artificial Membrane Permeability Assays (PAMPA) compare permeability of the parent mandelic acid vs. its ester. The pyridyl group’s lipophilicity (calculated logP ~2.5) enhances diffusion across lipid bilayers. Confocal microscopy with fluorescently tagged analogs validates intracellular accumulation in model cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.